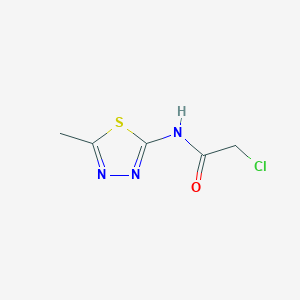

2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3OS/c1-3-8-9-5(11-3)7-4(10)2-6/h2H2,1H3,(H,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRMIMUGNZLYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40300495 | |

| Record name | 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21521-87-9 | |

| Record name | 21521-87-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, characterization, and potential applications, grounded in established scientific principles and supported by relevant literature.

Introduction

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of an N-chloroacetamide moiety can further enhance the pharmacological profile of these molecules, often acting as a reactive handle for covalent modification of biological targets or as a pharmacophore contributing to binding affinity. This compound belongs to this promising class of compounds. This guide will delve into its fundamental properties, synthesis, and safe handling, providing a solid foundation for its exploration in research and development.

Physicochemical Properties

| Property | Value (Estimated for 5-methyl derivative) | Experimental Data for Analogs |

| Molecular Formula | C₅H₆ClN₃OS | C₆H₈ClN₃OS (5-ethyl derivative) |

| Molecular Weight | 191.64 g/mol | 205.67 g/mol (5-ethyl derivative) |

| Appearance | Expected to be a crystalline solid | Yellow needle-like crystals reported for a similar derivative[1] |

| Melting Point | Estimated in the range of 150-250 °C | 240 °C (for a related 2,5-dihydro-1,3,4-thiadiazol-2-yl acetamide)[1] |

| Solubility | Likely soluble in polar organic solvents like DMF and DMSO | DMF is a common solvent for synthesis[2] |

| CAS Number | Not assigned | 21521-90-4 (5-ethyl derivative) |

Molecular Structure

The structure of this compound is characterized by a central 1,3,4-thiadiazole ring, substituted at the 5-position with a methyl group and at the 2-position with a chloroacetamide group.

Caption: Chemical structure of this compound.

Synthesis

The synthesis of this compound can be achieved through a straightforward and well-established synthetic route. The primary method involves the acylation of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride.[3] This reaction is typically carried out in a suitable organic solvent, often in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-amino-5-methyl-1,3,4-thiadiazole

-

Chloroacetyl chloride

-

Anhydrous Dimethylformamide (DMF) or a suitable alternative solvent

-

Pyridine or triethylamine (as a base)

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-methyl-1,3,4-thiadiazole (1 equivalent) in anhydrous DMF.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add chloroacetyl chloride (1.1 equivalents) to the stirred solution.

-

Add a base such as pyridine or triethylamine (1.2 equivalents) dropwise to the reaction mixture to scavenge the HCl formed.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Caption: General workflow for the synthesis of this compound.

Spectral Characterization

The structural elucidation of this compound would rely on standard spectroscopic techniques. Based on the analysis of similar structures, the following spectral characteristics are anticipated:

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1680-1720 cm⁻¹), C-Cl stretching (around 600-800 cm⁻¹), and vibrations associated with the thiadiazole ring.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would likely exhibit a singlet for the methyl protons (around 2.5-2.8 ppm), a singlet for the methylene protons of the chloroacetamide group (around 4.2-4.5 ppm), and a broad singlet for the amide proton (which may be solvent-dependent).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon, the methylene carbon, the carbonyl carbon of the acetamide, and the two carbons of the thiadiazole ring.[5]

-

Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the chloroacetamide moiety. The presence of the electron-withdrawing carbonyl group makes the methylene carbon susceptible to nucleophilic substitution. This reactivity can be exploited for the synthesis of more complex derivatives by reacting it with various nucleophiles such as amines, thiols, and alcohols.

The 1,3,4-thiadiazole core is a well-known pharmacophore, and its derivatives have been investigated for a range of therapeutic applications. Based on the activities of related compounds, this compound could be a valuable intermediate or a candidate for screening in the following areas:

-

Anticancer Agents: Many thiadiazole derivatives have shown potent anticancer activity.

-

Antimicrobial Agents: The thiadiazole nucleus is present in several antimicrobial drugs.

-

Enzyme Inhibitors: The reactive chloroacetamide group can act as a covalent inhibitor of specific enzymes.

Safety and Handling

As with any chloroacetamide derivative, this compound should be handled with care. Chloroacetamides are generally considered toxic and can be irritants to the skin, eyes, and respiratory tract.

General Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation in the field of medicinal chemistry. Its straightforward synthesis and the known biological importance of the 1,3,4-thiadiazole scaffold make it an attractive building block for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its properties and handling, which should aid researchers in its safe and effective utilization in their scientific endeavors.

References

- Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Pharmacy and Biological Sciences, 9(1), 11-15.

- Koval, A. A., et al. (2025). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. French-Ukrainian Journal of Chemistry, 13(02).

- De Gruyter. (2014). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.

-

NIST. (n.d.). Acetamide, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). N-{2-[2-(4-CHLORO-5-FORMYL-1,3-THIAZOL-2-YL)DIAZEN-1-YL]-5-(DIETHYLAMINO)PHENYL}ACETAMIDE. Retrieved from [Link]

-

ChemBK. (2024). Acetamide,N-(5-chloro-1,3,4-thiadiazol-2-yl)-. Retrieved from [Link]

-

Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-2,2,2-d3. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

CAS Number: 21521-87-9

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known to impart a wide range of biological activities. This document will delve into the chemical identity, physicochemical properties, and synthesis of the title compound. Furthermore, it will explore the established and potential biological activities of this class of molecules, with a focus on their applications in antimicrobial and anticancer research. Detailed experimental protocols for its synthesis and characterization are provided, drawing upon established methodologies for analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding of this promising chemical entity.

Introduction and Significance

The 1,3,4-thiadiazole ring system is a cornerstone in the design of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The title compound, this compound, incorporates this privileged scaffold. The presence of a chloroacetamide group provides a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. The methyl substitution on the thiadiazole ring can influence the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile. This guide aims to consolidate the available information on this compound and provide a framework for its further investigation and application in drug discovery programs.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from its structure and data for analogous compounds. Commercial suppliers confirm its molecular formula and weight.[1][2]

| Property | Value | Source |

| CAS Number | 21521-87-9 | [1][2] |

| Molecular Formula | C₅H₆ClN₃OS | [1][2] |

| Molecular Weight | 191.64 g/mol | [1] |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF | Inferred |

| Melting Point | Not specified in available literature | - |

| Boiling Point | Not specified in available literature | - |

Note: Some physical properties are inferred based on the general characteristics of similar small organic molecules and should be confirmed experimentally.

Synthesis and Mechanism

The synthesis of this compound typically proceeds via the acylation of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction where the exocyclic amino group of the thiadiazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general synthetic scheme for analogous compounds involves dissolving the 2-amino-1,3,4-thiadiazole precursor in a suitable solvent, followed by the addition of chloroacetyl chloride.[3]

Reaction Mechanism:

Caption: General synthetic pathway for the formation of the target compound.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of similar 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide derivatives and can be optimized for the specific synthesis of the title compound.[4]

Protocol 1: Conventional Synthesis

-

Dissolution: Dissolve 2-amino-5-methyl-1,3,4-thiadiazole (1 equivalent) in a suitable dry solvent (e.g., acetone, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Base Addition: Add a non-nucleophilic base, such as anhydrous sodium acetate (1 equivalent), to the solution.[3]

-

Acylation: Cool the mixture in an ice bath and add chloroacetyl chloride (1 equivalent) dropwise with continuous stirring.

-

Reaction: Allow the reaction mixture to stir at room temperature for a specified time (typically several hours) or until completion, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.

-

Purification: Filter the solid precipitate, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.

-

Mixture Preparation: In a microwave-safe vessel, combine 2-amino-5-methyl-1,3,4-thiadiazole (1 equivalent) and chloroacetyl chloride (1 equivalent) in a minimal amount of a high-boiling polar solvent such as N,N-dimethylformamide (DMF).

-

Irradiation: Subject the mixture to microwave irradiation at a controlled temperature and time (e.g., 100-120 °C for 10-30 minutes).

-

Monitoring: Monitor the reaction progress by TLC.

-

Isolation: After completion, cool the reaction vessel and isolate the product by precipitation with water, followed by filtration and washing.

-

Purification: Recrystallize the crude product from an appropriate solvent.

Analytical Characterization

Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the methyl protons (CH₃) - A singlet for the methylene protons of the chloroacetamide group (CH₂Cl) - A broad singlet for the amide proton (NH) |

| ¹³C NMR | - A signal for the methyl carbon (CH₃) - A signal for the methylene carbon (CH₂Cl) - A signal for the carbonyl carbon (C=O) - Signals for the two distinct carbons of the thiadiazole ring |

| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ corresponding to the molecular weight (191.64) with a characteristic isotopic pattern for the presence of chlorine ([M+2]⁺). |

| Infrared (IR) Spectroscopy | - A characteristic N-H stretching vibration - A strong C=O stretching vibration for the amide carbonyl - C-N stretching vibrations - C-Cl stretching vibration |

Biological Activity and Potential Applications

The 1,3,4-thiadiazole scaffold is a key component in numerous biologically active compounds. The chloroacetamide moiety also contributes to the pharmacological profile, often acting as an alkylating agent that can form covalent bonds with biological macromolecules.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-amido-1,3,4-thiadiazole derivatives. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, derivatives of N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide have been investigated as potential anticancer agents, showing cytotoxicity against various cancer cell lines.[3] The chloroacetamide group can enhance this activity by forming covalent adducts with target proteins.

Caption: Postulated mechanism of anticancer activity.

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents. The presence of the chloroacetamide group in the title compound suggests potential for covalent inhibition of essential microbial enzymes, such as those involved in cell wall synthesis or metabolic pathways. This covalent interaction can lead to irreversible enzyme inactivation and potent antimicrobial effects.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in the development of novel therapeutic agents. Its synthesis is straightforward, and the presence of a reactive chloroacetamide group allows for diverse chemical modifications. While specific biological data for this exact compound is limited in the public domain, the well-documented anticancer and antimicrobial activities of the broader 1,3,4-thiadiazole class of compounds strongly suggest its promise for further investigation. This technical guide provides a solid foundation for researchers to explore the synthesis, characterization, and biological evaluation of this intriguing molecule.

References

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC - NIH. Available from: [Link]

-

PubChem. 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. Available from: [Link]

-

SpectraBase. 2-(2-Chloroacetamido)-5-methyl-1,3,4-thiadiazole. Available from: [Link]

-

ResearchGate. Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Available from: [Link]

-

PubChem. 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide. Available from: [Link]

-

IOSR Journal. Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and. Available from: [Link]

-

Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. International Journal of ChemTech Research. Available from: [Link]

Sources

- 1. This compound - CAS:21521-87-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. echemi.com [echemi.com]

- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

- 5. This compound(21521-87-9) 1H NMR [m.chemicalbook.com]

- 6. 21521-87-9|this compound|BLD Pharm [bldpharm.com]

"2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" molecular structure analysis

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and potential applications of this compound. The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities. This document synthesizes information from analogous compounds to present a detailed overview of the target molecule, offering insights for researchers engaged in drug discovery and development. While specific experimental data for the title compound is limited, this guide extrapolates from closely related structures to provide a robust predictive analysis.

Introduction: The Significance of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a bioisostere of the thiazole moiety and is present in numerous commercially available drugs, including the diuretic acetazolamide and the antimicrobial sulfamethazole.[1][2] The unique electronic properties of the thiadiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it a privileged structure in medicinal chemistry. Derivatives of 1,3,4-thiadiazole have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1]

The subject of this guide, this compound, incorporates three key pharmacophoric features: the 1,3,4-thiadiazole ring, a reactive chloroacetamide group, and a methyl substituent. The chloroacetamide moiety is a known alkylating agent, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, a mechanism often exploited in the design of enzyme inhibitors. The methyl group at the 5-position of the thiadiazole ring can influence the molecule's lipophilicity and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic properties.

Molecular Structure and Physicochemical Properties

While a dedicated PubChem entry for this compound is not available, its fundamental properties can be calculated and inferred from closely related analogs.

| Property | Value | Source |

| Molecular Formula | C₅H₆ClN₃OS | Calculated |

| Molecular Weight | 191.64 g/mol | Calculated |

| IUPAC Name | This compound | - |

| CAS Number | Not available | - |

The molecular structure consists of a central 1,3,4-thiadiazole ring, which is planar and aromatic. The 2-position of the ring is substituted with an acetamide linker, which in turn bears a terminal chlorine atom. The 5-position of the ring is functionalized with a methyl group.

Spectroscopic Characteristics (Predicted)

Based on data from analogous compounds such as 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide and 2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide, the following spectroscopic features are anticipated:[3][4][5]

-

¹H NMR: The spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.5-2.8 ppm, a singlet for the methylene protons of the chloroacetyl group (CH₂Cl) around δ 4.0-4.5 ppm, and a broad singlet for the amide proton (NH) at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: Characteristic signals would include the methyl carbon, the methylene carbon of the chloroacetyl group, the carbonyl carbon of the amide, and the two distinct carbons of the thiadiazole ring.

-

IR Spectroscopy: Key vibrational bands are expected for the N-H stretch of the amide (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1680-1720 cm⁻¹), and C=N stretching of the thiadiazole ring (around 1600 cm⁻¹).[6]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of chlorine (M+ and M+2 peaks in an approximate 3:1 ratio).

Synthesis of this compound

The synthesis of the title compound follows a well-established pathway for this class of molecules, involving the acylation of a 2-amino-5-substituted-1,3,4-thiadiazole with chloroacetyl chloride.[6]

Synthetic Pathway

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide [webbook.nist.gov]

- 3. 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | C6H8ClN3OS | CID 582085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide | C7H10ClN3OS | CID 3613544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Characterization of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the compound 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the correlation between molecular structure and spectral output, this guide serves as a practical reference for the characterization of this and structurally related heterocyclic compounds. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from analogous structures.

Introduction: The Significance of Spectral Analysis

In the realm of medicinal chemistry and materials science, the unequivocal identification and structural confirmation of a synthesized compound are paramount. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a molecule's architecture. This compound, a member of the versatile 1,3,4-thiadiazole class of heterocyclic compounds, presents a unique combination of functional groups whose spectral signatures offer a wealth of structural information. This guide will systematically deconstruct the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound, providing a robust framework for its characterization.

The choice of these spectroscopic methods is deliberate. NMR spectroscopy maps the carbon-hydrogen framework, revealing the electronic environment of each nucleus. IR spectroscopy probes the vibrational modes of functional groups, confirming their presence. Mass spectrometry provides the molecular weight and offers insights into the molecule's fragmentation pattern, further corroborating its structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule. The analysis is divided into proton (¹H) and carbon-13 (¹³C) NMR.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a compound like this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it must dissolve the compound without contributing interfering signals in the spectral regions of interest. DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and for its exchangeable proton signal from residual water, which can be used for calibration.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

The spectral width should encompass the expected chemical shift range (typically 0-12 ppm).

-

Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

This is a less sensitive nucleus, requiring a greater number of scans.

-

A spectral width of 0-200 ppm is standard for most organic molecules.

-

¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~11.5 - 12.5 | Singlet (broad) | 1H | NH (Amide) | The amide proton is acidic and its chemical shift is highly dependent on solvent and concentration. It is often broad due to quadrupole broadening and exchange. It is expected to be significantly downfield due to the deshielding effect of the adjacent carbonyl group and the aromatic thiadiazole ring. |

| ~4.3 - 4.5 | Singlet | 2H | CH₂Cl | The methylene protons are adjacent to an electronegative chlorine atom and a carbonyl group, both of which are strongly deshielding, resulting in a downfield shift.[1][2][3] |

| ~2.7 - 2.8 | Singlet | 3H | CH₃ | The methyl protons are attached to the thiadiazole ring and are expected to resonate in the typical range for a methyl group on an aromatic-like heterocyclic system. |

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~165 - 168 | C=O (Amide) | The carbonyl carbon of an amide typically appears in this downfield region. |

| ~160 - 164 | C5 (Thiadiazole) | Carbons in the 1,3,4-thiadiazole ring are deshielded and appear at low field. The carbon bearing the methyl group is expected in this range. |

| ~158 - 162 | C2 (Thiadiazole) | The carbon atom attached to the amide nitrogen is also in a deshielded environment within the heterocyclic ring. |

| ~42 - 45 | CH₂Cl | The carbon of the chloromethyl group is shifted downfield due to the direct attachment of the electronegative chlorine atom. |

| ~15 - 17 | CH₃ | The methyl carbon signal is expected in the typical upfield aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using either a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR).

-

KBr Pellet: A small amount of the solid sample is finely ground with dry KBr powder and pressed into a thin, transparent disk.

-

ATR: A small amount of the solid sample is placed directly onto the ATR crystal. This method is often preferred for its simplicity and speed.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum will display characteristic absorption bands for the amide and thiadiazole functionalities.

| Wavenumber (cm⁻¹) | Vibration | Assignment | Rationale for Assignment |

| ~3200 - 3300 | N-H Stretch | Amide N-H | This band is characteristic of a secondary amide and is often broadened due to hydrogen bonding in the solid state. |

| ~1680 - 1700 | C=O Stretch | Amide I band | This is a strong, sharp absorption characteristic of the carbonyl group in a secondary amide. Its position can be influenced by the electronic nature of the substituents.[4][5] |

| ~1520 - 1550 | N-H Bend & C-N Stretch | Amide II band | This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations and is characteristic of secondary amides.[4][5] |

| ~1600 - 1620 | C=N Stretch | Thiadiazole ring | The carbon-nitrogen double bond stretching within the heterocyclic ring gives rise to this absorption. |

| ~1350 - 1400 | C-N Stretch | Thiadiazole ring | Stretching vibrations of the carbon-nitrogen single bonds within the ring contribute to this region. |

| ~750 - 800 | C-Cl Stretch | Chloroalkyl group | The stretching vibration of the carbon-chlorine bond is expected in this fingerprint region. |

| ~650 - 700 | C-S Stretch | Thiadiazole ring | The carbon-sulfur bond vibration in the thiadiazole ring typically appears in this lower frequency region. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

-

EI: This is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern which is useful for structural elucidation.

-

ESI: This is a soft ionization technique that typically results in a prominent protonated molecular ion peak ([M+H]⁺), which is useful for confirming the molecular weight.

-

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions.

-

Data Acquisition: The mass spectrum is recorded, plotting the relative abundance of ions versus their mass-to-charge (m/z) ratio.

Mass Spectral Data and Interpretation

The mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions. The presence of chlorine will be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third that of the molecular ion peak.

Molecular Formula: C₅H₆ClN₃OS Molecular Weight: 191.64 g/mol

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 191/193 | [C₅H₆ClN₃OS]⁺ (M⁺) | Molecular Ion |

| 114 | [C₃H₄N₃S]⁺ | Loss of the chloroacetyl group (•COCH₂Cl) from the molecular ion. |

| 77 | [CH₂ClCO]⁺ | Cleavage of the amide C-N bond. |

| 99 | [C₃H₃N₂S]⁺ | Loss of a methyl radical from the thiadiazole ring of a fragment. |

digraph "Fragmentation_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#EA4335"];M [label="[M]⁺˙\nm/z 191/193", fillcolor="#F1F3F4", style=filled]; F1 [label="[C₃H₄N₃S]⁺\nm/z 114", fillcolor="#F1F3F4", style=filled]; F2 [label="[CH₂ClCO]⁺\nm/z 77", fillcolor="#F1F3F4", style=filled];

M -> F1 [label="- •COCH₂Cl"]; M -> F2 [label="Amide C-N cleavage"]; }

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectral analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust and self-validating framework for its structural confirmation. The predicted data, based on established spectroscopic principles and comparison with analogous structures, offers a detailed fingerprint of the molecule. The characteristic signals in each spectrum—the amide and heterocyclic protons in ¹H NMR, the distinct carbon environments in ¹³C NMR, the vibrational signatures of the amide and thiadiazole moieties in IR, and the specific fragmentation pattern in MS—collectively allow for an unambiguous identification of the compound. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.

References

-

Homework.Study.com. The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2) shows three signals at 4.02, 7.35, and 7.60... Available from: [Link]

-

Li, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Available from: [Link]

-

Chegg.com. (2024). Solved The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2). Available from: [Link]

-

RSC Publishing. (2023). New 1,3,4-thiadiazoles as potential anticancer agents. Available from: [Link]

-

Filo. (2024). The ^1H NMR spectrum of 2-chloroacetamide (CICH_2CONH_2) shows three sign... Available from: [Link]

-

Chemical Science Review and Letters. 7,9-diaryl6-methyl-8-(2'acylamino-1'3'4',-thiadiazolyl)methy-l–thia. Available from: [Link]

-

National Institutes of Health. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Available from: [Link]

-

Asian Journal of Chemistry. (2012). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Available from: [Link]

-

SpectraBase. 2-Chloroacetamide - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

ResearchGate. (2008). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Available from: [Link]

-

ResearchGate. (2015). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Available from: [Link]

-

ResearchGate. (2001). 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. Available from: [Link]

-

MDPI. (2022). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Available from: [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Available from: [Link]

-

ResearchGate. (2018). The FT-IR spectrum of the o-acetamide. Available from: [Link]

-

ResearchGate. (2023). 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. Available from: [Link]

-

Indian Academy of Sciences. (1961). Infrared spectroscopic studies of amides and anilides. Available from: [Link]

-

ResearchGate. Mass fragmentation pattern of compound 13. Available from: [Link]

-

ResearchGate. (2009). Mass fragmentation pattern of compound 7. thiadiazole and reflux for 3... Available from: [Link]

-

SpectraBase. 2-Amino-5-methyl-1,3,4-thiadiazole - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

SpectraBase. 2-Amino-1,3,4-thiadiazole - Optional[FTIR] - Spectrum. Available from: [Link]

-

University of Colorado Boulder. IR Chart. Available from: [Link]

-

University of Massachusetts. Table of Characteristic IR Absorptions. Available from: [Link]

-

ACS Publications. (2006). Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. Journal of Medicinal Chemistry. Available from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

IOPscience. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry. Available from: [Link]

-

De Gruyter. (2013). CHAPTER 2 Fragmentation and Interpretation of Spectra. In Mass Spectrometry. Available from: [Link]

-

National Institutes of Health. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available from: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

-

ResearchGate. (2021). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1... Available from: [Link]

-

SpectraBase. 2-Amino-5-ethyl-1,3,4-thiadiazole - Optional[ATR-IR] - Spectrum. Available from: [Link]

-

ResearchGate. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available from: [Link]

Sources

"2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a valuable heterocyclic compound often utilized as a key intermediate in the development of novel pharmaceutical and agrochemical agents. The synthesis is strategically divided into two primary stages: the formation of the 2-amino-5-methyl-1,3,4-thiadiazole core, followed by its chloroacetylation. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols for both conventional and microwave-assisted methodologies, and explains the rationale behind critical process parameters. The guide is intended for researchers, chemists, and drug development professionals, offering actionable insights grounded in authoritative scientific literature to ensure reproducibility and high-yield outcomes.

Introduction: The Significance of the Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The target molecule, this compound, serves as a crucial building block. The chloroacetamide moiety is a versatile electrophilic handle, readily undergoing nucleophilic substitution to allow for the introduction of diverse functional groups and the construction of extensive compound libraries for screening and lead optimization.[4][5][6] Understanding its synthesis is therefore fundamental for programs targeting this chemical space.

Strategic Synthesis Design: A Retrosynthetic Approach

A logical retrosynthetic analysis of the target molecule reveals a straightforward two-part strategy. The primary disconnection occurs at the amide bond, identifying 2-amino-5-methyl-1,3,4-thiadiazole as the key heterocyclic precursor and a chloroacetylating agent as the second component. The thiadiazole ring itself can be disconnected to reveal its fundamental building blocks: a one-carbon unit derived from a carboxylic acid (acetic acid) and a thiosemicarbazide backbone.

Caption: Retrosynthetic analysis of the target compound.

The Synthesis Pathway: From Raw Materials to Final Product

The overall synthesis is a robust two-step process. First, the core thiadiazole heterocycle is constructed via cyclocondensation. Second, the amino group of this intermediate is acylated to yield the final product.

Caption: Overall two-step synthesis workflow.

Step 1: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

This foundational step involves the acid-catalyzed cyclization of thiosemicarbazide with acetic acid. The reaction proceeds via the formation of an intermediate acylthiosemicarbazide, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic thiadiazole ring.

Causality Behind Experimental Choices:

-

Reagents: Thiosemicarbazide provides the N-C-S-N backbone, while acetic acid serves as both the source of the C5-methyl group and the carbonyl carbon for the cyclization.

-

Catalyst/Dehydrating Agent: Strong dehydrating agents are required to drive the final, and often rate-limiting, dehydration step. Polyphosphoric acid (PPA) or phosphorus halides like phosphorus pentachloride (PCl₅) are highly effective.[7][8] PCl₅ can be used in a solid-phase grinding method, which offers mild reaction conditions and simplified work-up.[7]

-

Work-up: The reaction mixture is highly acidic. Neutralization with a base, such as sodium carbonate or ammonium hydroxide, is crucial to precipitate the free amine product, which is often insoluble in water.[7][8]

Detailed Experimental Protocol (Solid-Phase Method) [7]

-

Preparation: In a dry mortar, add thiosemicarbazide (1.0 mol equivalent), acetic acid (1.1 mol equivalent), and phosphorus pentachloride (1.1 mol equivalent).

-

Reaction: Grind the components evenly at room temperature. The reaction is typically rapid and can be monitored for the disappearance of starting material by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After allowing the mixture to stand for 30-60 minutes, carefully transfer the crude product to a beaker. Under cooling in an ice bath, slowly add a 5% aqueous sodium carbonate solution until the pH of the mixture reaches 8.

-

Isolation: Filter the resulting white solid precipitate. Wash the filter cake thoroughly with cold water to remove inorganic salts.

-

Purification: Dry the crude solid. Recrystallize from a suitable solvent system, such as a mixture of N,N-dimethylformamide (DMF) and water, to yield pure 2-amino-5-methyl-1,3,4-thiadiazole.[7] A yield of over 90% can be expected.[7]

Step 2: Synthesis of this compound

This step is a nucleophilic acyl substitution where the exocyclic amino group of the thiadiazole attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.

Causality Behind Experimental Choices:

-

Reagent: Chloroacetyl chloride is the ideal reagent due to its high reactivity, ensuring the reaction proceeds efficiently.

-

Base: The reaction generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base, such as triethylamine or anhydrous sodium acetate, is essential to act as an acid scavenger.[4][6]

-

Solvent: A dry, aprotic solvent like tetrahydrofuran (THF), acetone, or DMF is used to prevent reaction with the highly reactive chloroacetyl chloride.[4][6][9]

-

Temperature: The reaction is highly exothermic. Initial addition of chloroacetyl chloride is performed at low temperatures (0 °C) to control the reaction rate and minimize side-product formation.[4]

Detailed Experimental Protocol (Conventional Method) [4]

-

Preparation: To a solution of 2-amino-5-methyl-1,3,4-thiadiazole (1.0 mol equivalent) and triethylamine (1.2 mol equivalent) in dry THF (50 mL), cool the mixture to 0 °C in an ice bath with stirring.

-

Reagent Addition: Add chloroacetyl chloride (1.1 mol equivalent) dropwise to the cooled solution, ensuring the temperature remains low.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's completion by TLC.

-

Work-up: Remove the solvent under reduced pressure. Wash the resulting residue with water to remove triethylamine hydrochloride.

-

Purification: Filter the solid product, dry it, and recrystallize from ethanol to obtain pure this compound.[4]

Alternative Protocol (Microwave-Assisted Method) [9] Microwave irradiation offers a significant enhancement, drastically reducing reaction times and often improving yields.[9][10]

-

Preparation: Dissolve 2-amino-5-methyl-1,3,4-thiadiazole (1.0 mol equivalent) in a minimum quantity of DMF. Add an equimolar concentration of chloroacetyl chloride.

-

Reaction: Subject the mixture to microwave irradiation (e.g., 30-35 minutes).

-

Isolation: After confirmation of reaction completion by TLC, pour the mixture into ice water to precipitate the product.

-

Purification: Filter the solid, wash with water, and dry. The product can be further purified by washing with ether.[9]

Data Summary and Validation

Quantitative data from comparative studies highlights the efficiency of microwave-assisted synthesis.

| Method | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional | Ethanol | 22-24 hours | ~60-70% | [9] |

| Microwave | DMF | 30-35 minutes | >90% | [9] |

Process Validation and Characterization:

-

Reaction Monitoring: Progress for both steps should be monitored using TLC with a suitable eluent system, such as Chloroform:Methanol (95:5 v/v), to observe the disappearance of the starting material and the appearance of the product spot.[9]

-

Structural Confirmation: The identity and purity of the final product should be confirmed using standard analytical techniques.

-

FTIR: Expect characteristic peaks for N-H stretching (~3280 cm⁻¹), C=O stretching of the amide (~1705 cm⁻¹), and C-Cl stretching.[4]

-

¹H-NMR: Expect signals corresponding to the methyl group on the thiadiazole ring, the methylene protons of the chloroacetyl group, and the amide N-H proton.[4]

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product (C₅H₆ClN₃OS, MW: 191.64 g/mol ).

-

Safety and Reagent Handling

-

Chloroacetyl Chloride: Is highly corrosive, toxic, and a lachrymator. It reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Phosphorus Halides (PCl₅): Are corrosive and react with moisture to produce HCl. Handle with care in a dry environment.

-

Solvents: THF and other organic solvents are flammable. Ensure all heating is done using appropriate equipment (heating mantles, oil baths) and that no ignition sources are present.

Conclusion

The synthesis of this compound is a well-established and efficient two-step process. The initial cyclocondensation to form the 2-amino-5-methyl-1,3,4-thiadiazole core is a robust reaction achievable through several methods, with solid-phase grinding offering a mild and high-yielding option. The subsequent chloroacetylation is a standard nucleophilic acyl substitution. For this second step, microwave-assisted synthesis presents a superior alternative to conventional heating, offering a dramatic reduction in reaction time and an increase in product yield. By understanding the rationale behind reagent selection and reaction conditions, researchers can reliably and safely produce this valuable intermediate for further synthetic applications.

References

- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

-

Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Pharmacy and Biological Sciences. [Link]

-

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide. PubChem, National Center for Biotechnology Information. [Link]

- Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.

-

Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. [Link]

-

Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules (Basel, Switzerland), PMC. [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Nanomedicine, Dove Medical Press. [Link]

- Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.

- Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

-

Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. ResearchGate. [Link]

- SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.

-

N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. ResearchGate. [Link]

-

Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. [Link]

-

Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry, PMC. [Link]

-

Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. [Link]

-

Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Chemistry Central Journal, PMC. [Link]

- Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules (Basel, Switzerland), PMC. [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. [Link]

-

N-{2-[2-(4-CHLORO-5-FORMYL-1,3-THIAZOL-2-YL)DIAZEN-1-YL]-5-(DIETHYLAMINO)PHENYL}ACETAMIDE. Matrix Fine Chemicals. [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 8. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. researchgate.net [researchgate.net]

"2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" mechanism of action

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile, which includes anticancer, antifungal, and antibacterial activities.[1][2] This technical guide provides a detailed exploration of the hypothesized mechanism of action for a specific derivative, this compound. Synthesizing data from the broader class of 1,3,4-thiadiazole compounds, we propose a primary mechanism centered on the inhibition of critical cellular kinases involved in cell cycle progression and proliferation. This document outlines the molecular interactions, the downstream cellular consequences, and a comprehensive suite of experimental protocols designed to validate this hypothesis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this promising chemical entity.

Introduction: The Prominence of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms. Its significance in pharmaceutical research stems from its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The versatility of this scaffold can be attributed to several key physicochemical properties:

-

Bioisosterism: The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a core component of nucleic acids. This structural mimicry allows thiadiazole derivatives to potentially interfere with processes related to DNA replication and synthesis.[3][4]

-

Membrane Permeability: The mesoionic character of the thiadiazole ring enhances the ability of these compounds to cross cellular membranes and engage with intracellular biological targets.[4][5]

-

Target Interaction: The sulfur atom in the ring can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, facilitating strong binding to target proteins.[4]

Given these properties, this compound emerges as a compound of interest. Its structure combines the proven 1,3,4-thiadiazole core with an N-acetamide group, a feature often seen in biologically active molecules.

Proposed Core Mechanism of Action: Kinase Inhibition

Based on the extensive literature on 1,3,4-thiadiazole derivatives demonstrating potent anticancer activity through the inhibition of various protein kinases, we hypothesize that This compound functions as a multi-kinase inhibitor, targeting key enzymes that regulate cell cycle progression and signal transduction.

Several lines of evidence support this hypothesis:

-

Many 1,3,4-thiadiazole derivatives have been identified as inhibitors of kinases such as EGFR, HER-2, and Abl kinase.[3][4]

-

The acetamide moiety can act as a hydrogen bond donor and acceptor, which is crucial for binding to the ATP-binding pocket of many kinases.

-

Disruption of kinase activity aligns with the observed anti-proliferative effects of this class of compounds across various cancer cell lines.[5]

The proposed mechanism involves the compound binding to the ATP-binding site of susceptible kinases, thereby preventing the phosphorylation of their downstream substrates. This leads to the arrest of the cell cycle and the induction of apoptosis.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the hypothesized inhibition of a generic kinase pathway by this compound.

Caption: Hypothesized kinase inhibition pathway.

Experimental Validation: Protocols and Methodologies

To rigorously test the kinase inhibition hypothesis, a series of in vitro and cell-based assays are proposed. These protocols are designed to be self-validating, with clear positive and negative controls.

In Vitro Kinase Inhibition Assay

This experiment aims to directly measure the inhibitory effect of the compound on the activity of a panel of commercially available kinases.

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a serial dilution of the compound in kinase assay buffer.

-

Reconstitute recombinant kinases and their specific peptide substrates according to the manufacturer's instructions.

-

Prepare an ATP solution at a concentration equal to the Km for each kinase.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the kinase, its peptide substrate, and the test compound at various concentrations.

-

Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at 30°C for the recommended time (typically 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

-

Experimental Workflow: Kinase Inhibition Assay

Caption: Workflow for in vitro kinase inhibition assay.

Cell Cycle Analysis by Flow Cytometry

This assay will determine if the compound induces cell cycle arrest in a cancer cell line, a downstream consequence of kinase inhibition.

Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24 hours. Include a DMSO vehicle control.

-

-

Cell Staining:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to gate the cell populations and generate histograms of DNA content.

-

-

Data Analysis:

-

Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

Compare the cell cycle distribution of treated cells to the DMSO control.

-

Quantitative Data Summary and Interpretation

The following tables present hypothetical data that could be generated from the proposed experiments, supporting the kinase inhibition hypothesis.

Table 1: In Vitro Kinase Inhibition Profile

| Kinase Target | IC50 (µM) |

| CDK2/Cyclin A | 0.5 |

| EGFR | 1.2 |

| VEGFR2 | 2.5 |

| Abl | 5.8 |

| PI3K | > 50 |

Interpretation: The compound shows potent inhibition of CDK2/Cyclin A, a key regulator of the G1/S phase transition, with moderate activity against other growth factor receptor kinases. The lack of activity against PI3K suggests some level of selectivity.

Table 2: Cell Cycle Analysis in MCF-7 Cells (24h Treatment)

| Treatment | % G0/G1 | % S | % G2/M |

| DMSO Control | 55 | 30 | 15 |

| Compound (1 µM) | 75 | 15 | 10 |

| Compound (5 µM) | 85 | 8 | 7 |

Interpretation: Treatment with the compound leads to a dose-dependent increase in the percentage of cells in the G0/G1 phase, consistent with the inhibition of CDK2 and subsequent cell cycle arrest at the G1/S checkpoint.

Broader Biological Context and Therapeutic Potential

The proposed mechanism of kinase inhibition can provide a unifying explanation for the broad-spectrum activities observed in 1,3,4-thiadiazole derivatives.

-

Anticancer Activity: As detailed, inhibition of kinases involved in cell proliferation and survival is a well-established anticancer strategy.[6]

-

Antifungal Activity: Fungal cells also rely on kinase signaling for growth and morphogenesis. Inhibition of essential fungal kinases could explain the antifungal properties of some thiadiazole compounds.[7]

-

Antibacterial Activity: While less common, some bacterial processes are regulated by protein kinases. Targeting these could contribute to the observed antibacterial effects.[2][8]

The multi-targeted nature of this compound could be advantageous in overcoming drug resistance mechanisms that often arise from the mutation of a single target.

Conclusion

This guide has outlined a scientifically plausible, hypothesized mechanism of action for this compound as a multi-kinase inhibitor. This hypothesis is grounded in the extensive body of literature on the pharmacological activities of the 1,3,4-thiadiazole scaffold.[1][5] The proposed molecular interactions, downstream cellular effects, and detailed experimental protocols provide a robust framework for the future investigation and validation of this compound's therapeutic potential. The successful validation of this mechanism would position this compound as a promising lead for the development of novel therapeutics, particularly in the field of oncology.

References

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. (2025).

- An overview of biological activities of thiadiazole derivatives. (2024).

- Thiadiazole derivatives as anticancer agents - PMC - NIH. (n.d.).

- Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC - PubMed Central. (2019).

- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC. (2023).

- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2025).

- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI. (n.d.).

- Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and - IOSR Journal. (n.d.).

- SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE - WJPMR. (2018).

- Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents | Request PDF. (n.d.).

- Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives - Scholars Research Library. (n.d.).

- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC - NIH. (n.d.).

- (PDF) Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity - ResearchGate. (2025).

- Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (n.d.).

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC - NIH. (n.d.).

- Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed. (2013).

- N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide as a precursor for synthesis of novel heterocyclic compounds with insecticidal activity - ResearchGate. (n.d.).

- 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide - PubChem. (n.d.).

- Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC - NIH. (2021).

- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - NIH. (n.d.).

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - NIH. (n.d.).

- Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. (2017).

- 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide - MDPI. (n.d.).

- 2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-acetamide | SCBT. (n.d.).

Sources

- 1. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Biological Activities of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Foreword: Unveiling the Therapeutic Potential of a Novel Thiadiazole Derivative

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1][2][3] As a bioisostere of pyrimidine and oxadiazole, this five-membered heterocyclic ring is a key structural motif in a plethora of bioactive compounds.[1][4] Its inherent properties, including the ability to cross cellular membranes, enable derivatives to effectively engage with a wide array of biological targets, leading to a broad spectrum of activities such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][5][6] This guide provides a forward-looking technical exploration of a specific, yet under-investigated derivative: 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide . We will delve into its synthetic rationale, hypothesize its potential biological activities based on the rich pharmacology of its parent scaffold, and propose robust experimental frameworks for its comprehensive evaluation.

Rationale and Synthetic Strategy

The synthesis of 2-substituted-amino-5-methyl-1,3,4-thiadiazole derivatives is a well-established process in organic chemistry. The target compound, this compound, can be efficiently synthesized from the commercially available 5-methyl-1,3,4-thiadiazol-2-amine. The reaction involves the acylation of the amino group with chloroacetyl chloride. This straightforward, single-step synthesis makes the compound readily accessible for biological screening.

A plausible synthetic route is outlined below:

Caption: Proposed synthetic workflow for this compound.

Hypothesized Biological Activities and Mechanistic Insights

The structural features of this compound—namely the 1,3,4-thiadiazole core and the reactive chloroacetamide side chain—suggest a high probability of significant biological activity. We will now explore the most promising therapeutic avenues.

Anticancer Potential

Derivatives of 1,3,4-thiadiazole have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a multitude of human cancer cell lines.[1][7][8] Their mechanisms of action are diverse, ranging from the inhibition of key signaling kinases to the induction of apoptosis.[6][7]

-

Kinase Inhibition: Many 1,3,4-thiadiazole derivatives are known to inhibit protein kinases, such as tyrosine kinases, which are crucial for cell signaling pathways that regulate cell proliferation and survival.[7]

-

Induction of Apoptosis: These compounds can interfere with various cellular processes and signaling pathways involved in cancer progression, ultimately leading to programmed cell death (apoptosis).[7][9] Studies have shown that they can modulate the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.[10]

-

Enzyme Inhibition: The molecular targets of 1,3,4-thiadiazoles include enzymes like carbonic anhydrase and topoisomerase II, which are often dysregulated in cancer.[4][5]

Caption: A streamlined workflow for the evaluation of anticancer potential.

Antimicrobial and Antifungal Activity

The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents.[2][11] The presence of the sulfur and nitrogen atoms in the ring is believed to contribute to their antimicrobial properties.[6] Furthermore, chloro-N-phenylacetamide derivatives have demonstrated notable antifungal activity.[12][13]

-

Inhibition of Cell Wall Synthesis: The compound may interfere with the synthesis of essential components of the microbial cell wall, leading to cell lysis.

-

Disruption of Cell Membrane: The lipophilic nature of the thiadiazole ring could facilitate its insertion into the microbial cell membrane, disrupting its integrity and function.[14]

-

Enzyme Inhibition: It may inhibit essential microbial enzymes involved in metabolic pathways or DNA replication.

Caption: Workflow for assessing antimicrobial and antifungal efficacy.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against various cancer cell lines.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with fresh medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard.

-

Compound Dilution: Prepare two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of expected data from the proposed experiments, providing a framework for data organization and interpretation.

| Biological Activity | Assay | Target | Expected IC50 / MIC (µM) | Reference Drug | Expected Reference IC50 / MIC (µM) |

| Anticancer | MTT | MCF-7 | 10 - 50 | Doxorubicin | 1 - 5 |